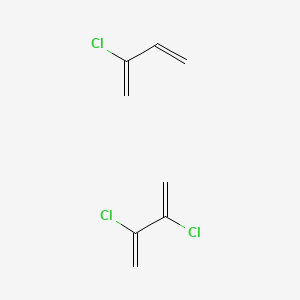
2-Chlorobuta-1,3-diene;2,3-dichlorobuta-1,3-diene
Cat. No. B8763035
M. Wt: 211.5 g/mol
InChI Key: NAQXXKYGYBHHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05766762
Procedure details


In the same manner as for the 2,3-dichlorobutadiene homopolymer latex as disclosed in Example 1 except that 400 g of chloroprene monomer and 1600 g of 2,3-dichlorobutadiene monomer were used, a latex having a solid content of 33.8 wt %, was obtained (total amount of surfactant: 1.24 wt %).



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]([C:4]([Cl:6])=[CH2:5])=[CH2:3].C=CC(Cl)=C>>[CH2:5]=[CH:4][C:2]([Cl:1])=[CH2:3].[Cl:1][C:2]([C:4]([Cl:6])=[CH2:5])=[CH2:3] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=C)C(=C)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
400 g
|
|
Type
|
reactant
|
|
Smiles
|
C=CC(=C)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
1600 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=C)C(=C)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained (total amount of surfactant: 1.24 wt %)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C=CC(=C)Cl.ClC(=C)C(=C)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
